molecular formula C14H10F3N5O B2652257 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide CAS No. 329222-73-3

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No. B2652257
CAS RN: 329222-73-3
M. Wt: 321.263
InChI Key: OKBFZOQFFKBUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development and research.

Mechanism of Action

The mechanism of action of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide involves the inhibition of protein kinases, which are enzymes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, this compound can disrupt the signaling pathways that regulate these processes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide are still being studied. However, it is known that this compound can inhibit the growth and proliferation of cancer cells by disrupting the signaling pathways that regulate these processes. Moreover, this compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide in lab experiments include its unique chemical structure, which makes it a promising candidate for drug development and research. Moreover, this compound has been extensively studied, and its mechanism of action is well understood, making it easier to design experiments that can test its efficacy and safety.
The limitations of using 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide in lab experiments include its potential toxicity and side effects. Moreover, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide. One potential direction is the development of more efficient and cost-effective synthesis methods that can increase the availability of this compound for research purposes. Moreover, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, the development of new derivatives and analogs of this compound can lead to the discovery of more potent and selective inhibitors of protein kinases.

Synthesis Methods

The synthesis of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide can be achieved through a multistep process that involves the reaction of various chemical reagents. The synthesis method can vary depending on the desired purity, yield, and application of the compound. However, the most common method involves the reaction of 5-phenyl-1H-pyrazol-3-amine with trifluoroacetic anhydride and then with 2,4-dioxo-5-trifluoromethylpyrimidine-1(2H)-carboxylic acid hydrazide.

Scientific Research Applications

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its ability to act as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Moreover, this compound has also been studied for its potential use in cancer treatment by inhibiting the growth of cancer cells.

properties

IUPAC Name

5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O/c15-14(16,17)11-6-9(8-4-2-1-3-5-8)19-12-7-10(13(23)20-18)21-22(11)12/h1-7H,18H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBFZOQFFKBUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

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